C8-Ceramid-1-phosphat

Übersicht

Beschreibung

C8 Ceramide-1-phosphate is a synthetic short-chain ceramide, specifically N-octanoyl-ceramide-1-phosphate. Ceramides are a class of sphingolipids that play crucial roles in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis. Ceramide-1-phosphate, in particular, is known for its mitogenic and prosurvival properties, as well as its role in inflammatory responses .

Wissenschaftliche Forschungsanwendungen

C8 Ceramide-1-phosphate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .

Mode of Action

C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .

Biochemical Pathways

C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .

Pharmacokinetics

It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .

Result of Action

The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .

Action Environment

The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .

Biochemische Analyse

Biochemical Properties

C8 Ceramide-1-phosphate is generated through direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic agent with prosurvival properties . It also plays a significant role in inflammatory responses, stimulating cytosolic phospholipase A2, and leading to the release of arachidonic acid and prostaglandin formation .

Cellular Effects

C8 Ceramide-1-phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by promoting DNA synthesis and cell division . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of C8 Ceramide-1-phosphate involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, C8 Ceramide-1-phosphate has been observed to have certain temporal effects. It has been found to negatively regulate TNF-α production induced by lipopolysaccharide .

Metabolic Pathways

C8 Ceramide-1-phosphate is involved in sphingolipid metabolism . It interacts with enzymes such as ceramide kinase in its metabolic pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C8 Ceramide-1-phosphate is synthesized from ceramide through a phosphorylation reaction catalyzed by ceramide kinase. The synthetic process involves the use of ceramide and adenosine triphosphate (ATP) as substrates, with ceramide kinase facilitating the transfer of a phosphate group to the ceramide molecule . The reaction conditions typically require the presence of calcium ions (Ca²⁺) and a suitable buffer system to maintain the optimal pH for enzyme activity .

Industrial Production Methods

Industrial production of C8 Ceramide-1-phosphate involves large-scale synthesis using similar enzymatic processes. The ceramide is first synthesized through the condensation of sphingosine and a fatty acid, followed by phosphorylation using ceramide kinase. The product is then purified through various chromatographic techniques to obtain high-purity C8 Ceramide-1-phosphate .

Analyse Chemischer Reaktionen

Types of Reactions

C8 Ceramide-1-phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized ceramide-1-phosphate derivatives, reduced ceramide-1-phosphate derivatives, and various substituted ceramide-1-phosphate compounds. These products retain the core structure of ceramide-1-phosphate while exhibiting modified chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

C2 Ceramide-1-phosphate: A short-chain ceramide-1-phosphate with similar biological activities but different chain length.

C6 Ceramide-1-phosphate: Another short-chain ceramide-1-phosphate with comparable properties.

Sphingosine-1-phosphate: A related sphingolipid with distinct signaling roles in cell proliferation and survival.

Uniqueness

C8 Ceramide-1-phosphate is unique due to its specific chain length, which influences its solubility and biological activity. It is more water-soluble than long-chain ceramides, making it suitable for various experimental and therapeutic applications .

Eigenschaften

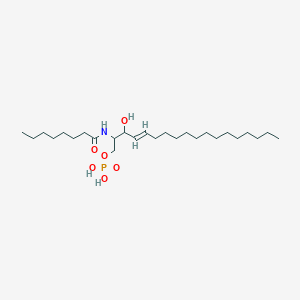

IUPAC Name |

[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164933 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-95-9 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?

A: Recent research indicates that C8 Ceramide-1-Phosphate may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that C8 Ceramide-1-Phosphate can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []

Q2: What is the relationship between C8 Ceramide-1-Phosphate and C2 Ceramide?

A: Interestingly, C8 Ceramide-1-Phosphate and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While C8 Ceramide-1-Phosphate stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of C8 Ceramide-1-Phosphate back to C8 Ceramide, potentially explaining its inhibitory effect on C8 Ceramide-1-Phosphate-induced DNA synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)